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Compound of Interest

Compound Name: (+)-Iridodial

Cat. No.: B1206640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

naturally occurring monoterpenoid, (+)-Iridodial. The information presented herein is crucial for

the identification, characterization, and quality control of this compound in research and drug

development settings. This document includes tabulated spectroscopic data, detailed

experimental protocols for data acquisition, and a workflow diagram for the spectroscopic

analysis of natural products.

Spectroscopic Data of (+)-Iridodial
The following tables summarize the key spectroscopic data for (+)-Iridodial, including ¹H NMR,

¹³C NMR, IR, and MS data. This information has been compiled from various sources and

represents typical values observed for this compound.

¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.75 d 1.4 H-1

9.62 d 2.8 H-3'

2.85 m H-2'

2.50 m H-5

2.35 m H-2

1.90 m H-6a

1.75 m H-4a

1.60 m H-6b

1.45 m H-4b

1.09 d 6.8 H-3

0.95 d 7.0 H-2''

¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

204.8 C-1

202.5 C-3'

62.1 C-5

51.7 C-2

48.9 C-2'

41.5 C-6

34.2 C-4

29.8 C-3

16.4 C-2''

13.7 C-3

Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2960, 2875, 2720 Strong C-H stretching

1725 Strong C=O stretching (aldehyde)

1460 Medium C-H bending

1380 Medium C-H bending

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity (%) Assignment

168 15 [M]⁺

140 20 [M - CO]⁺

125 40 [M - C₃H₇O]⁺

111 100 [M - C₄H₇O]⁺

97 85

83 70

69 95

55 80

41 90

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited for the

characterization of (+)-Iridodial.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of (+)-Iridodial.

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

5 mm NMR tubes

Sample Preparation:

Accurately weigh 5-10 mg of purified (+)-Iridodial.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton decoupled)

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Acquisition Time: 1-2 s

Spectral Width: 200-220 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H) or the solvent signal

(77.16 ppm for CDCl₃ in ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and

carbon signals to the molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (+)-Iridodial.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR (Attenuated Total

Reflectance) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of neat, purified (+)-Iridodial directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mode: Absorbance or Transmittance

Data Processing:
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Collect a background spectrum of the empty ATR crystal before running the sample.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups (e.g., C=O, C-H).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (+)-Iridodial.

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of (+)-Iridodial (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or hexane.

GC-MS Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate

of 10 °C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C

Data Analysis:

Identify the peak corresponding to (+)-Iridodial in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the major fragment ions to elucidate the fragmentation pattern, which provides

structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like (+)-Iridodial.
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Caption: Workflow for the isolation and spectroscopic characterization of (+)-Iridodial.
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To cite this document: BenchChem. [Spectroscopic Profile of (+)-Iridodial: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206640#spectroscopic-data-nmr-ir-ms-of-iridodial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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